molecular formula C16H17N3O2 B7692016 5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole

5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole

Cat. No.: B7692016
M. Wt: 283.32 g/mol
InChI Key: LKPFATQZBSFFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IQ-1S and has a molecular weight of 311.4 g/mol.

Mechanism of Action

The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by IQ-1S leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that IQ-1S can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, IQ-1S has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of IQ-1S is its ease of synthesis, making it readily available for research purposes. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, one of the limitations of IQ-1S is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on IQ-1S. One of the most important directions is the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Moreover, the development of more efficient synthesis methods and analogs of IQ-1S may lead to the discovery of more potent and selective compounds with improved bioavailability and efficacy.
In conclusion, IQ-1S is a promising compound with potential applications in various scientific fields. Its inhibition of the Wnt/β-catenin signaling pathway makes it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound and its analogs.

Synthesis Methods

IQ-1S can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with isopropylamine and thionyl chloride to form the corresponding amide. This amide is then reacted with hydroxylamine hydrochloride and acetic anhydride to obtain the final product, IQ-1S.

Scientific Research Applications

IQ-1S has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of IQ-1S is in the field of cancer research. Studies have shown that IQ-1S can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a crucial role in the development and progression of various types of cancer.

Properties

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-9(2)15-18-14(19-21-15)12-8-11-7-5-6-10(3)13(11)17-16(12)20-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFATQZBSFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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